molecular formula C7H15NO5S B12615185 3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid CAS No. 881201-39-4

3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid

Katalognummer: B12615185
CAS-Nummer: 881201-39-4
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: LNYCCLOXZPMIBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid is a complex organic compound with a unique structure that includes an oxazinan ring and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid typically involves the reaction of 4-oxo-1,4lambda~5~-oxazinan with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different oxazinan derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different oxazinan derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxazinan ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trihydroxysilyl)propane-1-sulfonic acid: This compound has a similar sulfonic acid group but differs in the presence of trihydroxysilyl groups.

    3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid: This compound contains a thiazolidinyl ring instead of an oxazinan ring.

Uniqueness

3-(4-Oxo-1,4lambda~5~-oxazinan-4-yl)propane-1-sulfonic acid is unique due to its specific combination of an oxazinan ring and a sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

881201-39-4

Molekularformel

C7H15NO5S

Molekulargewicht

225.27 g/mol

IUPAC-Name

3-(4-oxidomorpholin-4-ium-4-yl)propane-1-sulfonic acid

InChI

InChI=1S/C7H15NO5S/c9-8(3-5-13-6-4-8)2-1-7-14(10,11)12/h1-7H2,(H,10,11,12)

InChI-Schlüssel

LNYCCLOXZPMIBX-UHFFFAOYSA-N

Kanonische SMILES

C1COCC[N+]1(CCCS(=O)(=O)O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.